

(Rac)-Rotigotine Hydrochloride: Application Notes and Protocols for Experimental Research

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Compound of Interest

Compound Name: (Rac)-Rotigotine

Cat. No.: B1215112

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Introduction

(Rac)-Rotigotine hydrochloride is the racemic mixture of Rotigotine, a non-ergoline dopamine agonist.[1][2] It is a valuable tool for in vitro and in vivo research aimed at understanding dopaminergic signaling and exploring potential therapeutic interventions for neurological disorders such as Parkinson's disease. Rotigotine acts as a full agonist at dopamine D2 and D3 receptors and as a partial agonist at the D1 receptor.[3] It also exhibits affinity for serotonin (5-HT1A agonist) and adrenergic (α 2B antagonist) receptors.[3] This document provides detailed application notes and protocols for the preparation and experimental use of **(Rac)-Rotigotine** hydrochloride.

Chemical and Physical Properties

(Rac)-Rotigotine hydrochloride is a white to off-white solid.[4] Proper storage in a dry, dark environment at -20°C is recommended for long-term stability.[4]

Property	Value	Reference
CAS Number	102120-99-0	[1][4]
Molecular Formula	C ₁₉ H ₂₅ NOS·HCl	[1]
Molecular Weight	351.93 g/mol	[1][4]
Purity	≥98%	[4]
Storage	Dry, dark, -20°C for 1 year	[4]
Stock Solution Storage	0 - 4°C for 1 month	[4]

Analytical Characterization

Accurate quantification and purity assessment of **(Rac)-Rotigotine** hydrochloride are critical for reliable experimental outcomes. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a stability-indicating RP-HPLC method for the quantification of Rotigotine.[5]

Sample Preparation:

- **Standard Stock Solution:** Accurately weigh and dissolve **(Rac)-Rotigotine** hydrochloride in the diluent (water, acetonitrile, and triethylamine at a 500:500:1 v/v/v ratio) to obtain a known concentration.[5]
- **Working Standard Solutions:** Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 10-60 µg/mL).[6]
- **Sample Solution (from bulk powder):** Prepare a solution of known concentration in the diluent.

- Sample Solution (from biological matrix - plasma): Perform a liquid-liquid extraction. To 20 μ L of rat plasma, add an internal standard (e.g., 8-OH-DPAT) and an extraction solvent like methyl tert-butyl ether (MTBE). Vortex and centrifuge. The supernatant can then be analyzed.[7]

Chromatographic Conditions:

Parameter	Condition	Reference
Column	C8 (150 mm \times 4.6 mm; 5 μ m particle size)	[5]
Mobile Phase A	Orthophosphoric acid and triethylamine in purified water (1:1:1000)	[5]
Mobile Phase B	Acetonitrile	[5]
Gradient	Gradient elution (specific gradient profile should be optimized)	[5]
Flow Rate	1.0 mL/min	[5]
Column Temperature	40°C	[5]
Injection Volume	20 μ L	[5]
Detection	UV-Vis at 278 nm	[5]
Run Time	15 minutes	[5]

Data Analysis:

- Linearity: The calibration curve should exhibit a coefficient of determination (R^2) of ≥ 0.999 . [5]
- Limit of Detection (LOD): Approximately 0.010 μ g/mL. [5]
- Limit of Quantification (LOQ): Approximately 0.035 μ g/mL. [5]
- Recovery: Should be within 100.10% and 100.13%. [5]

In Vitro Experimental Protocols

Dopamine Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of **(Rac)-Rotigotine** hydrochloride for dopamine receptors.[\[8\]](#)[\[9\]](#)

Materials:

- Membrane preparations from cells expressing specific dopamine receptor subtypes (e.g., D1, D2, D3).
- Radioligand specific for the receptor subtype (e.g., [³H]SCH23390 for D1, [³H]raclopride for D2, [³H]spiperone for D3).[\[10\]](#)
- **(Rac)-Rotigotine** hydrochloride.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[\[9\]](#)
- Wash Buffer: 50 mM Tris-HCl, pH 7.4.[\[9\]](#)
- Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).[\[9\]](#)
- Scintillation cocktail and counter.

Protocol:

- Prepare serial dilutions of **(Rac)-Rotigotine** hydrochloride in the assay buffer.
- In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of **(Rac)-Rotigotine** hydrochloride.
- For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 μM (+)-butaclamol).[\[9\]](#)
- Incubate at room temperature for a specified time to reach equilibrium.
- Terminate the reaction by rapid filtration through the glass fiber filters.

- Wash the filters with ice-cold wash buffer.
- Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
- Calculate the specific binding and determine the K_i value for **(Rac)-Rotigotine** hydrochloride.

Receptor Binding Affinities (K_i , nM) of Rotigotine:

Receptor	K_i (nM)	Reference
Dopamine D3	0.71	[8]
Dopamine D4.2	3.9	[8]
Dopamine D5	5.4	[8]
Dopamine D4.7	5.9	[8]
Dopamine D2	13.5	[8]
Dopamine D4.4	15	[8]
Dopamine D1	83	[8]
α 2B-adrenergic	27	[8]
5-HT1A	30	[8]

Neuroprotection Assay in Primary Mesencephalic Cell Culture

This protocol is designed to assess the neuroprotective effects of **(Rac)-Rotigotine** hydrochloride against toxins like MPP⁺ and rotenone.[11][12][13]

Cell Culture:

- Prepare primary mesencephalic cell cultures from embryonic mouse mesencephala (gestation day 14).[11][13]

- Culture the cells in a suitable medium, changing the medium on the 1st and 3rd day in vitro (DIV).[12]
- On the 5th DIV, replace half of the medium with serum-free medium containing B27 supplement.[12]

Treatment Protocol:

- From the 6th DIV, treat the cultures with varying concentrations of **(Rac)-Rotigotine** hydrochloride (e.g., 0.01, 0.1, 1, and 10 μM) for 8 consecutive days.[12][13]
- To induce toxicity, co-treat with MPP^+ or rotenone at appropriate concentrations.
- At the end of the treatment period, fix the cells.

Analysis:

- Perform immunohistochemistry for tyrosine hydroxylase (TH) to identify dopaminergic neurons.[11]
- Quantify the number of surviving TH-immunoreactive neurons.
- Measure reactive oxygen species (ROS) production using a fluorescent dye like CH-H2DCFDA.[11]

Expected Outcomes:

- Rotigotine at 0.01 μM has been shown to rescue 10% of TH-positive neurons from MPP^+ -induced cell death and 20% from rotenone-induced cell death.[11][12]
- High concentrations of Rotigotine (10 μM) may be toxic to dopaminergic neurons.[11][13]

In Vivo Experimental Protocols

Pharmacokinetic Studies in Rats

This protocol describes how to conduct a pharmacokinetic study of **(Rac)-Rotigotine** hydrochloride in a rat model.[14][15]

Animal Model:

- Male Wistar rats (250–350 g) or Sprague-Dawley rats (200-250 g).[\[14\]](#)[\[15\]](#)

Drug Administration:

- Transdermal Patch: Apply a patch of appropriate size to the depilated skin of the rat.[\[14\]](#)
- Subcutaneous Injection: Inject subcutaneously at the dorsal area at a dose of 30 mg/kg for a 40-day sustained release implant.[\[15\]](#)

Blood Sampling:

- Collect blood samples via the retro-orbital venous plexus at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 10, 12, 16, 20, and 24 hours).[\[14\]](#)
- Immediately centrifuge the samples to separate the plasma and store at -35°C until analysis.[\[15\]](#)

Analysis:

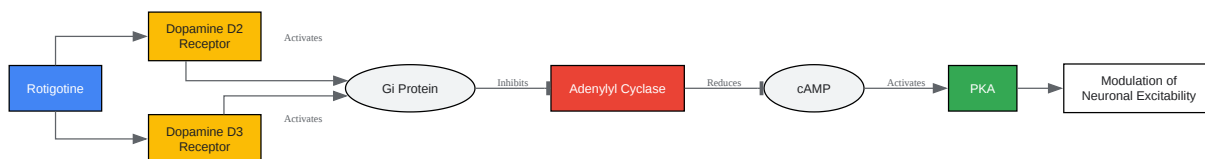
- Analyze plasma concentrations of Rotigotine using a validated LC-MS/MS method.[\[15\]](#)

Typical Dosages from Animal and Clinical Studies:

Study Type	Species	Dose	Reference
In vivo (animal)	Rat	30 mg/kg/40 d (subcutaneous implant)	[15]
Clinical (early Parkinson's)	Human	Up-titration to 6 mg/24h or 8 mg/24h	[16]
Clinical (advanced Parkinson's)	Human	Up-titration to a maximum of 16 mg/24h	[16]

Signaling Pathways and Workflows

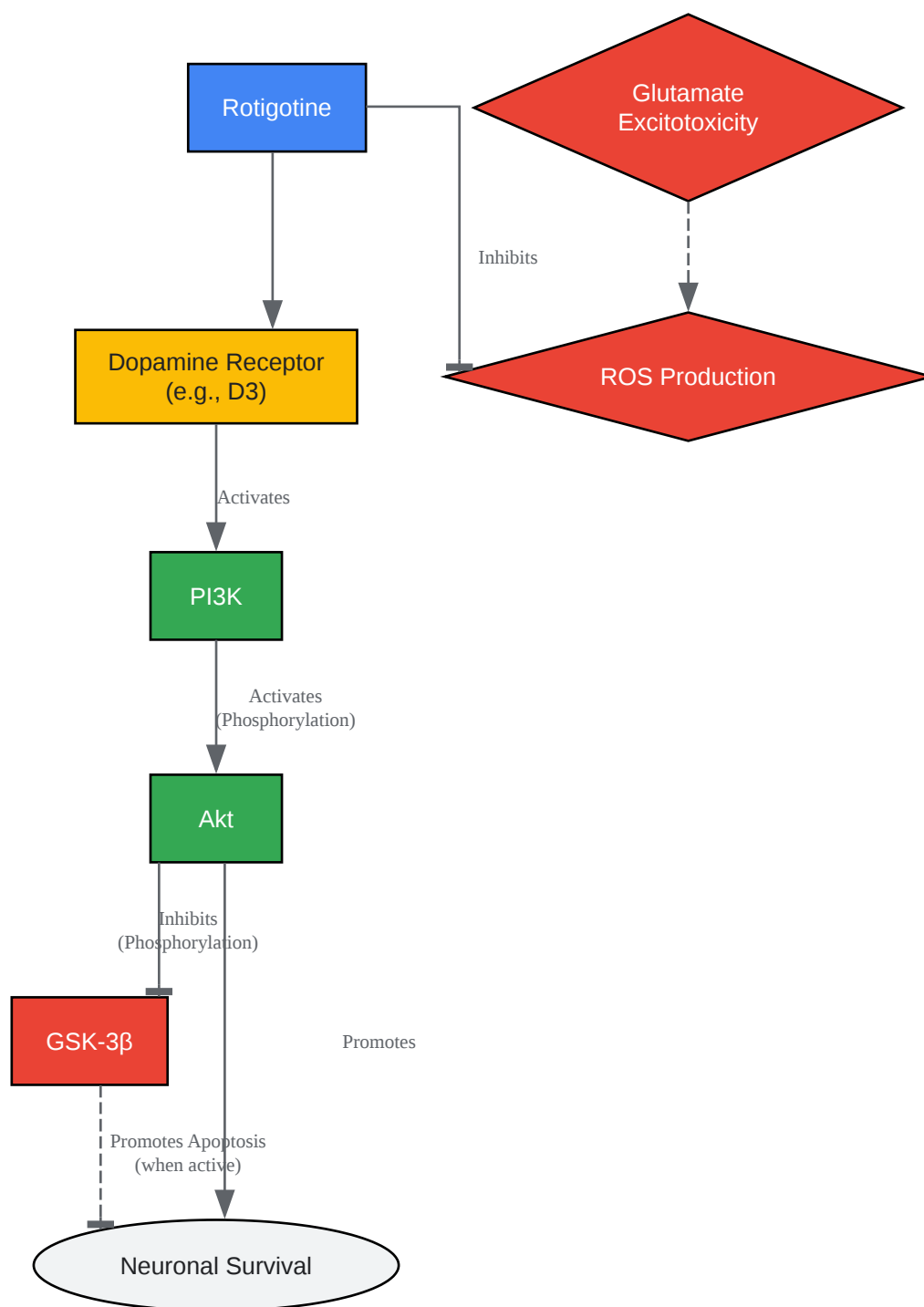
Rotigotine's Primary Signaling Mechanism

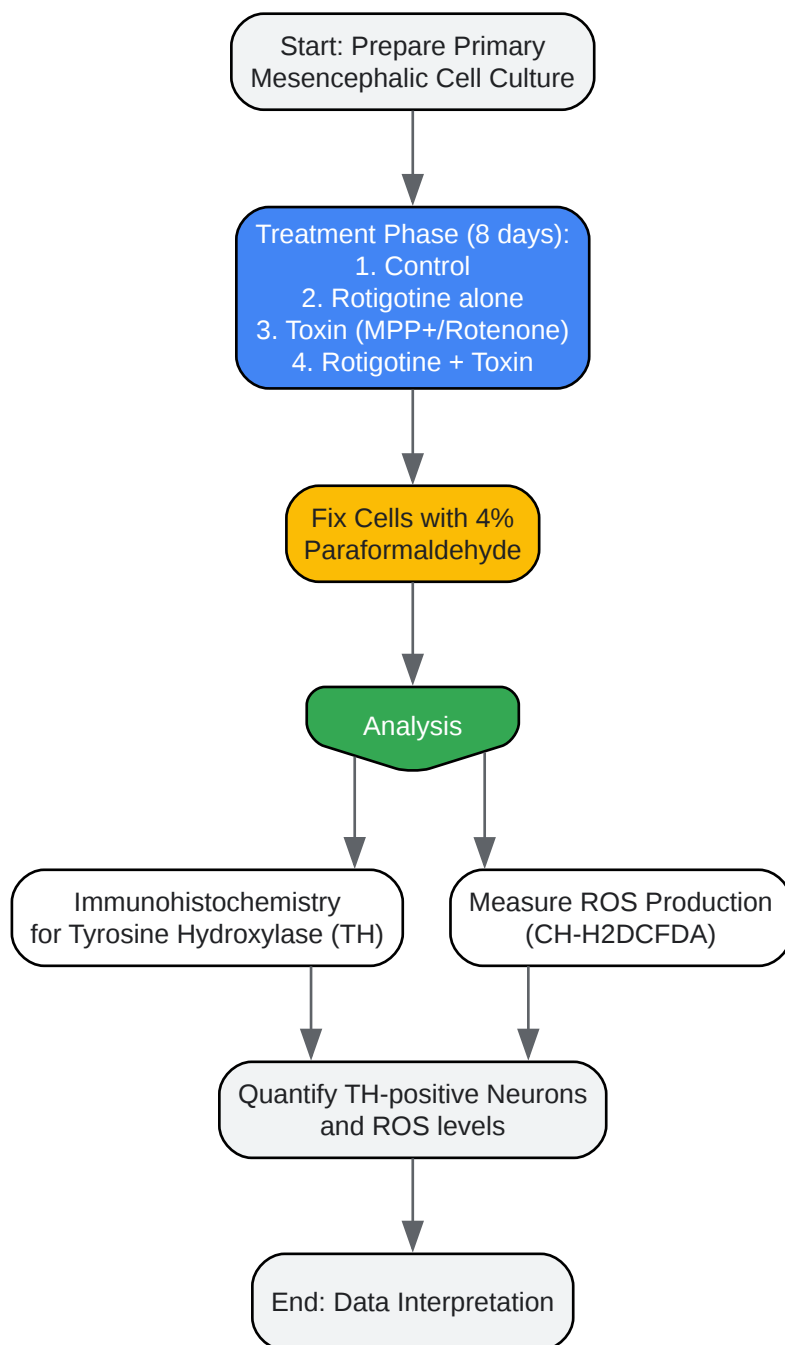


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Caption: Rotigotine's agonism at D2/D3 receptors inhibits adenylyl cyclase.

Neuroprotective Signaling Pathway of Rotigotine





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